

Thermodynamic Properties of Primary Aliphatic Amines: An In-depth Technical Guide

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Compound of Interest

Compound Name: Aminohehexane

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core thermodynamic properties of primary aliphatic amines. The data and methodologies presented are essential for professionals in research, chemical synthesis, and drug development, where a thorough understanding of the physicochemical characteristics of these compounds is crucial for process design, safety assessment, and the prediction of chemical behavior.

Core Thermodynamic Data

The following tables summarize key thermodynamic properties for a series of straight-chain primary aliphatic amines. These values are critical for a wide range of applications, from reaction engineering to pharmacological modeling.

Table 1: Boiling Point and Enthalpy of Vaporization of Primary Aliphatic Amines

Amine	Formula	Molar Mass (g/mol)	Boiling Point (°C)	Enthalpy of Vaporization (ΔH_{vap}) (kJ/mol)
Methylamine	<chem>CH3NH2</chem>	31.06	-6.3[1]	22.8[2]
Ethylamine	<chem>C2H5NH2</chem>	45.08	16.6[3]	27.9[4]
Propylamine	<chem>C3H7NH2</chem>	59.11	48.6[5]	30.5[6][7]
Butylamine	<chem>C4H9NH2</chem>	73.14	77.8	37.0
Pentylamine	<chem>C5H11NH2</chem>	87.16	104.2	41.5
Hexylamine	<chem>C6H13NH2</chem>	101.19	130.5	45.9
Heptylamine	<chem>C7H15NH2</chem>	115.22	155.0	49.8[8]
Octylamine	<chem>C8H17NH2</chem>	129.24	179.0[9]	55.1[8]
Nonylamine	<chem>C9H19NH2</chem>	143.27	201.0[10]	59.8
Decylamine	<chem>C10H21NH2</chem>	157.30	221.0[8]	64.9[8]

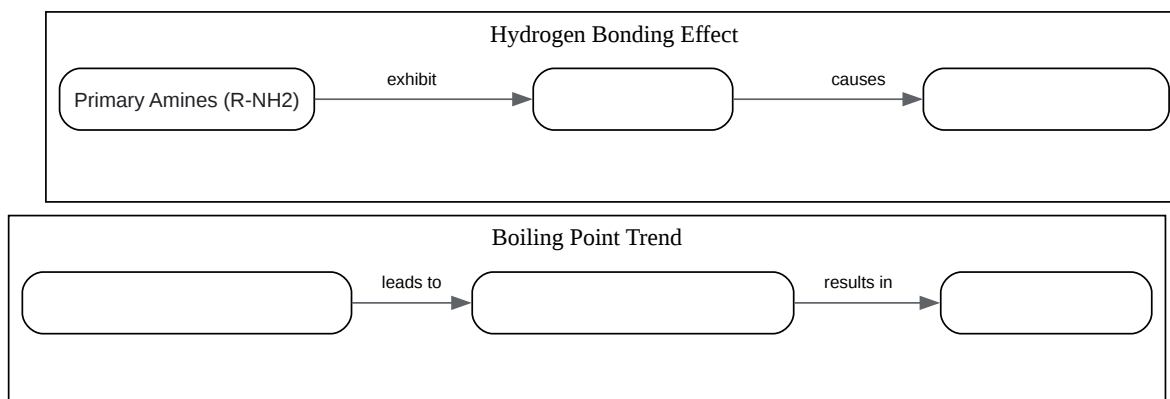
Table 2: Enthalpy of Formation and Specific Heat Capacity of Primary Aliphatic Amines

Amine	Formula	Standard Enthalpy of Formation (ΔH_f°) (gas, kJ/mol)	Standard Enthalpy of Formation (ΔH_f°) (liquid, kJ/mol)	Specific Heat Capacity (Cp) (liquid, J/mol·K)
Methylamine	<chem>CH3NH2</chem>	-22.9[11]	-47.3[12]	101.8[12]
Ethylamine	<chem>C2H5NH2</chem>	-47.6[4]	-73.6	131.0
Propylamine	<chem>C3H7NH2</chem>	-70.1[6][13]	-100.3[6][13]	162.5[6]
Butylamine	<chem>C4H9NH2</chem>	-93.3	-123.8	192.1
Pentylamine	<chem>C5H11NH2</chem>	-116.5	-147.3	222.9
Hexylamine	<chem>C6H13NH2</chem>	-139.7	-170.8	253.7
Heptylamine	<chem>C7H15NH2</chem>	-162.9	-194.3	284.5
Octylamine	<chem>C8H17NH2</chem>	-186.1	-217.8	315.3
Nonylamine	<chem>C9H19NH2</chem>	-209.3	-241.3	346.1
Decylamine	<chem>C10H21NH2</chem>	-232.5	-264.8	376.9

Note: Some values in the tables are estimated based on established trends and may vary slightly from experimental values.

Intermolecular Forces and Thermodynamic Trends

The thermodynamic properties of primary aliphatic amines are predominantly influenced by intermolecular hydrogen bonding. The presence of N-H bonds allows amine molecules to form hydrogen bonds with each other, leading to higher boiling points compared to alkanes of similar molecular weight. As the carbon chain length increases, van der Waals forces become more significant, resulting in a steady increase in boiling points and enthalpies of vaporization.



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Relationship between molecular structure and boiling point.

Experimental Protocols for Thermodynamic Property Determination

Accurate determination of thermodynamic properties relies on precise experimental methodologies. The following sections detail the protocols for key experimental techniques.

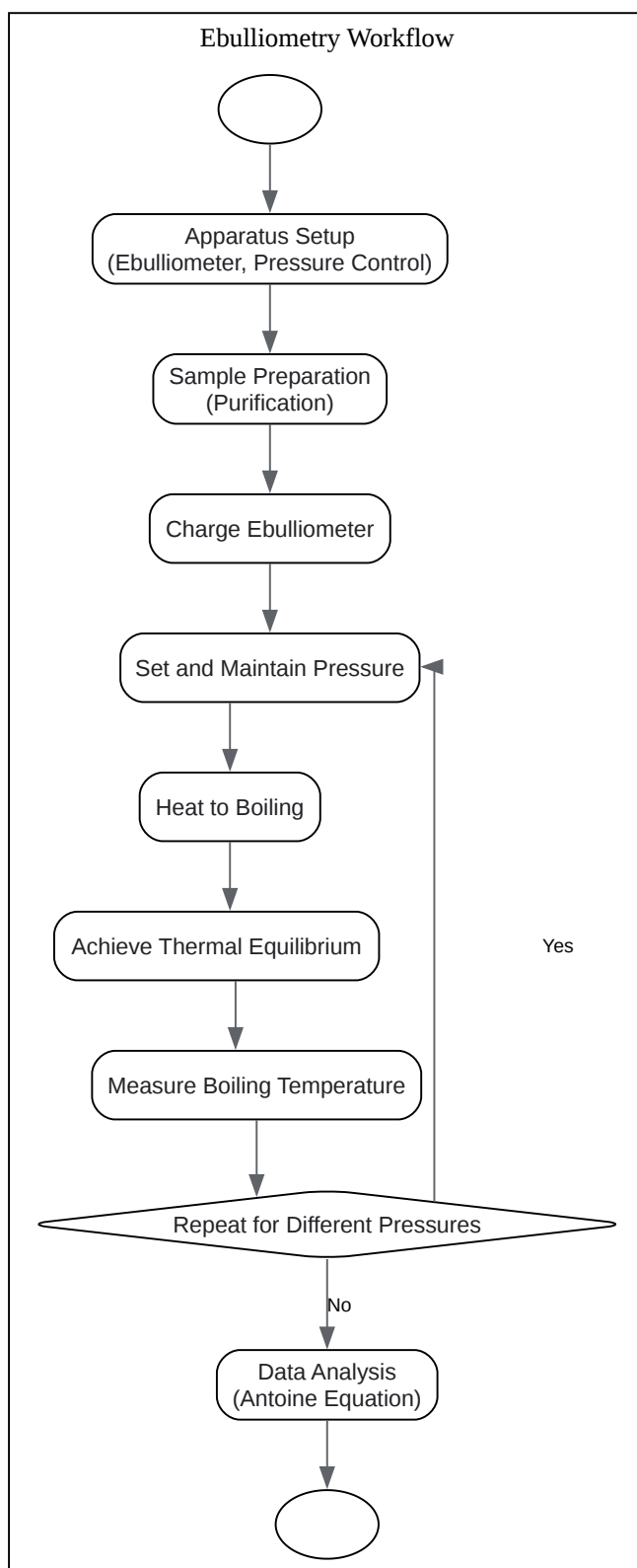
Ebulliometry for Vapor Pressure and Boiling Point Determination

Ebulliometry is a primary method for the precise measurement of the boiling point of a liquid at a controlled pressure. This data is then used to establish the vapor pressure-temperature relationship.

Methodology:

- **Apparatus Setup:** A Świątosławski ebulliometer is typically used. This apparatus is designed to ensure the thermometer is bathed in a vapor-liquid equilibrium mixture, minimizing errors from superheating. The system is connected to a pressure control system and a condenser.

- **Sample Preparation:** The amine sample is purified, typically by distillation, to remove any volatile impurities that could affect the boiling point.
- **Measurement:**
 - The ebulliometer is charged with the purified amine.
 - The system pressure is set and maintained by the pressure control system.
 - The amine is heated to its boiling point. The Cottrell pump ensures a continuous stream of the boiling liquid and its vapor are in contact with the thermometer.
 - The temperature is recorded once a stable reading is achieved, indicating thermal equilibrium.
 - This process is repeated at various pressures to obtain a set of corresponding boiling points.
- **Data Analysis:** The vapor pressure data is often fitted to the Antoine equation, which relates vapor pressure to temperature.



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Workflow for ebulliometric determination of vapor pressure.

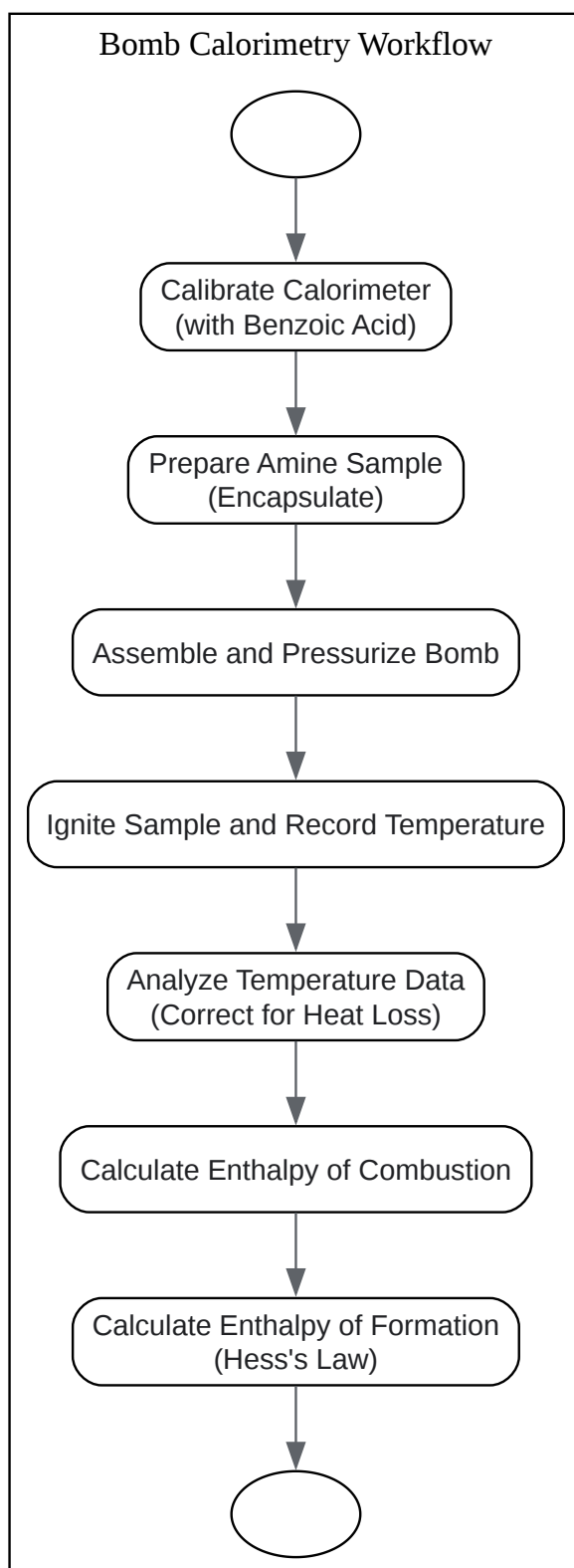
Bomb Calorimetry for Enthalpy of Formation Determination

The standard enthalpy of formation of a primary aliphatic amine is typically determined indirectly by measuring its enthalpy of combustion using a bomb calorimeter.

Methodology:

- **Sample Preparation:** A precise mass of the liquid amine is encapsulated in a combustible container of known heat of combustion.
- **Calorimeter Calibration:** The heat capacity of the calorimeter is determined by combusting a standard substance with a known heat of combustion, such as benzoic acid.
- **Combustion of Amine:**
 - The encapsulated amine sample is placed in the bomb, which is then sealed and pressurized with pure oxygen to approximately 30 atm.
 - The bomb is placed in a known mass of water in the calorimeter.
 - The initial temperature of the water is recorded.
 - The sample is ignited electrically.
 - The temperature of the water is recorded at regular intervals until it reaches a maximum and then begins to cool.
- **Data Analysis:**
 - The temperature change of the water is corrected for heat loss to the surroundings.
 - The heat released during the combustion is calculated using the heat capacity of the calorimeter and the temperature change.
 - The standard enthalpy of combustion of the amine is then calculated.

- Using Hess's Law and the known standard enthalpies of formation of the combustion products (CO_2 , H_2O , and N_2), the standard enthalpy of formation of the amine is determined.



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Workflow for determining enthalpy of formation via bomb calorimetry.

Transpiration Method for Vapor Pressure Determination

The transpiration method is a dynamic technique used to measure low vapor pressures of substances.

Methodology:

- **Apparatus Setup:** A stream of an inert carrier gas (e.g., nitrogen) is passed through a thermostatted saturator containing the amine sample. The gas becomes saturated with the amine vapor.
- **Measurement:**
 - The temperature of the saturator is precisely controlled and measured.
 - A known volume of the carrier gas is passed through the saturator at a slow, controlled flow rate to ensure saturation.
 - The amount of amine transported by the gas is determined by trapping the vapor in a cold trap and measuring its mass, or by a suitable analytical technique like gas chromatography.
- **Data Analysis:** The partial pressure of the amine in the saturated gas stream, which is equal to its vapor pressure at the saturator temperature, is calculated using the ideal gas law from the mass of the transported amine, the volume of the carrier gas, and the temperature.

Correlation Gas Chromatography for Enthalpy of Vaporization Determination

Correlation gas chromatography is a technique used to determine the enthalpy of vaporization by relating the retention time of a compound on a gas chromatography column to its vapor pressure.

Methodology:

- **Instrumentation:** A gas chromatograph with a suitable column is used.

- **Standards and Sample Preparation:** A series of standard compounds with known enthalpies of vaporization and similar chemical structures to the amine of interest are chosen. A solution containing the amine and the standards is prepared.
- **Measurement:**
 - The solution is injected into the gas chromatograph.
 - The retention times of the amine and the standards are measured at several different column temperatures.
- **Data Analysis:** The natural logarithm of the retention time is plotted against the reciprocal of the absolute temperature (a van't Hoff plot). The slope of this plot is proportional to the enthalpy of transfer from the stationary phase. By correlating the retention times of the amine with those of the standards, the enthalpy of vaporization of the amine can be determined.

Conclusion

The thermodynamic properties of primary aliphatic amines are fundamental to their application in various scientific and industrial fields. The data and experimental protocols presented in this guide offer a robust foundation for researchers and professionals. A thorough understanding and application of this information will facilitate more efficient and safer design and implementation of chemical processes involving these important compounds.

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